molecular formula C3H10NO4P B131342 3-Aminopropyl dihydrogen phosphate CAS No. 1071-28-9

3-Aminopropyl dihydrogen phosphate

Cat. No.: B131342
CAS No.: 1071-28-9
M. Wt: 155.09 g/mol
InChI Key: KUQZVISZELWDNZ-UHFFFAOYSA-N
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Description

3-Aminopropyl dihydrogen phosphate is an organic compound with the molecular formula C3H10NO4P. It is also known by other names such as 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) and 3-Aminopropyl monophosphate . This compound is characterized by the presence of an amino group (-NH2) and a phosphate group (-PO4H2) attached to a three-carbon propyl chain. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Aminopropyl dihydrogen phosphate finds applications in various fields of scientific research:

Safety and Hazards

Safety measures for handling 3-Aminopropyl dihydrogen phosphate include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl dihydrogen phosphate typically involves the phosphorylation of 3-amino-1-propanol. One common method includes the cyclization of 3-amino-1-propanol into a 6-membered 2,6-oxaza-phosphoryl ring in the presence of phosphorous oxychloride and an organic base. The subsequent ring-opening hydrolysis and crystallization afford the highly purified product in a high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The use of advanced crystallization techniques helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phosphite derivatives, and various substituted amino compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Aminopropyl dihydrogen phosphate is unique due to its specific combination of an amino group and a phosphate group on a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

3-aminopropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQZVISZELWDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147910
Record name Aminopropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-28-9
Record name 1-Propanol, 3-amino-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopropyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOPROPYL DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-APPA exert its potential anti-aging effects on the skin?

A1: Research suggests that 3-APPA may stimulate the proliferation of fibroblasts, the cells responsible for producing collagen and elastin, which provide structural support to the skin []. In both linear and 3D collagen matrix cultures, 3-APPA was observed to enhance collagen synthesis []. This increased collagen production could potentially contribute to a reduction in skin wrinkles, a common sign of aging.

Q2: What is the synthesis process for 3-APPA and what are its advantages?

A2: The novel synthesis of 3-APPA involves a two-step process []:

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